B24C8-Benzo crown ether, also known as benzo-24-crown-8, is a macrocyclic compound belonging to the family of crown ethers. Its chemical formula is and it features a cyclic structure composed of eight oxygen atoms that are part of a larger benzo ring system. This unique structure allows B24C8 to effectively coordinate with various cations, particularly alkali metals, due to its size and the spatial arrangement of its donor atoms. The compound exhibits significant solubility in organic solvents and has been studied for its ion-binding capabilities, making it useful in various chemical applications.
Additionally, the presence of metal ions can influence the acid dissociation of derivatives of B24C8, such as 4'-carboxybenzo-24-crown-8, altering its reactivity in mixed solvent systems .
Research indicates that crown ethers, including B24C8-Benzo crown ether, exhibit various biological activities. They have been shown to interact with enzymes and can facilitate ion transport across membranes, which is crucial for biological processes. Some studies suggest that these compounds may have potential therapeutic applications due to their ability to form complexes with biologically relevant ions .
Moreover, certain derivatives of B24C8 have demonstrated antimicrobial properties and potential use in drug delivery systems, leveraging their ionophoric nature to enhance the bioavailability of therapeutic agents .
The synthesis of B24C8 can be achieved through several methods. One common approach involves the reaction of catechol with bis(2-chloroethyl)ether in the presence of a base such as sodium hydroxide. This method allows for the formation of the macrocyclic structure through a series of nucleophilic substitutions .
Other synthetic routes may include polymerization techniques where B24C8 is incorporated into copolymers, enhancing its functional properties for specific applications . The versatility in synthesis allows for modifications that can tailor the properties of B24C8 for desired outcomes.
B24C8-Benzo crown ether has diverse applications across various fields:
Interaction studies involving B24C8 focus on its complexation behavior with various cations. The binding affinity towards alkali metals such as cesium and potassium has been well-documented, showing that the size and charge density of the metal ion significantly influence the stability of the formed complexes . Spectroscopic techniques like nuclear magnetic resonance (NMR) and UV-visible spectroscopy are commonly employed to analyze these interactions, providing insights into binding constants and mechanisms.
B24C8-Benzo crown ether shares structural similarities with other crown ethers but is unique due to its larger cavity size and enhanced ion-binding capabilities. Here are some comparable compounds:
| Compound Name | Cavity Size | Ion Selectivity | Unique Features |
|---|---|---|---|
| Benzo-18-crown-6 | Medium | Potassium, Sodium | Smaller cavity; used in biological systems |
| Dibenzo-18-crown-6 | Medium | Sodium, Lithium | Increased hydrophobicity; potential drug delivery |
| 15-Crown-5 | Small | Lithium | Smaller size; selective for smaller cations |
| Dibenzo-24-crown-8 | Large | Cesium | Enhanced binding; faster complex formation |
B24C8's larger cavity allows it to bind larger cations more effectively than its smaller counterparts, making it particularly useful in applications requiring selective ion recognition.
The synthesis of benzocrown ethers, including dibenzo-24-crown-8 (B24C8), traditionally relies on cyclization reactions between diols and oligo(ethylene glycol) derivatives. One widely used method involves the reaction of catechol with oligo(ethylene glycol) ditosylates under phase-transfer catalysis (PTC) conditions. For example, a protocol developed in 2002 demonstrated that catechol and pentaethylene glycol ditosylate react in a dichloromethane/water biphasic system with tetrabutylammonium hydrogen sulfate as the catalyst, yielding benzo-24-crown-8 in 65–72% efficiency. This method leverages the PTC mechanism to enhance reaction rates by shuttling reactants between phases, minimizing side reactions such as polymerization.
Another classical approach employs template-assisted cyclization, where metal cations guide macrocycle formation. A 2005 study synthesized bis(carbomethoxybenzo)-24-crown-8 isomers by cyclizing pre-functionalized diols in the presence of potassium hexafluorophosphate (KPF6). The potassium ion templated the reaction, resulting in an 89% isolated yield of the cis isomer. This method avoids laborious isomer separation and underscores the role of cation size in directing macrocycle geometry.
These methods highlight the interplay between reactant stoichiometry, solvent polarity, and templating agents in optimizing macrocycle yields.
Recent innovations in B24C8 synthesis focus on catalytic asymmetric macrocyclization and transition-metal-mediated reactions. A groundbreaking 2024 study reported a rhodium-catalyzed hydroamination of bis(allenes) with diamines to synthesize enantiomerically enriched crown ethers. For instance, reacting 1,11-bis(allene) with 4,5-dimethylbenzene-1,2-diamine in the presence of a rhodium catalyst produced a chiral 15-crown-5 derivative with 95:5 enantiomeric ratio (er). This method enables gram-scale synthesis of crown ethers with tailored stereochemistry, addressing previous limitations in accessing chiral macrocycles.
Additionally, sulfur- and fluorine-functionalized B24C8 derivatives have been synthesized using modified bis(allene) precursors. A sulfur-containing 15-crown-5 analogue was obtained in 85% yield with 98:2 er, demonstrating the method’s versatility. Such approaches expand the structural diversity of B24C8 derivatives while maintaining high regioselectivity.
| Substrate Type | Catalyst System | Product | Yield (%) | Enantiomeric Ratio |
|---|---|---|---|---|
| 1,11-Bis(allene) | Rh(COD)Cl₂ + J003-1 ligand | Chiral 15-crown-5 | 85 | 95:5 |
| Sulfur-functionalized bis(allene) | Rh(COD)Cl₂ | S-containing 15-crown-5 | 82 | 98:2 |
| Fluorinated diamine | Rh(COD)Cl₂ | Fluorinated 21-crown-7 | 78 | 95:5 |
These catalytic strategies circumvent traditional reliance on high-dilution conditions, offering scalable routes to complex B24C8 analogues.
Post-synthetic functionalization of pre-formed B24C8 macrocycles enables the introduction of specialized groups without disrupting the crown ether scaffold. A 2022 study achieved direct sulfonation of dibenzo-24-crown-8 using concentrated sulfuric acid, yielding monosulfonated SDB24C8. The sulfonic acid group imparts permanent negative charge, enhancing affinity for cations like sodium (Ka = 312 M⁻¹) compared to the neutral parent macrocycle. This modification is performed under mild conditions, preserving the macrocycle’s integrity while introducing ionizable groups.
Another strategy involves nucleophilic aromatic substitution on electron-deficient benzocrown ethers. For example, nitro groups on B24C8 can be reduced to amines, which subsequently react with electrophiles such as acyl chlorides or aldehydes. This two-step process converts inert macrocycles into platforms for further derivatization, enabling applications in sensor design and supramolecular catalysis.
These modifications underscore the adaptability of B24C8 for tailored applications, from ion sensing to drug delivery.
The fundamental principle underlying crown ether selectivity lies in the precise geometric complementarity between the crown ether cavity size and the ionic radius of target cations [5] [6]. For benzo-24-crown-8 systems, the cavity diameter typically ranges from 2.6 to 3.2 Angstroms, positioning it optimally for larger alkali metal ions [5] [7]. Research has demonstrated that dibenzo-24-crown-8 exhibits remarkable selectivity for cesium ions, with cavity dimensions that accommodate the ionic radius of cesium (1.67 Angstroms) more effectively than smaller alkali metals [8] [9].
The size-selective binding mechanism operates through the principle of optimal spatial fit, where the crown ether cavity provides the most favorable electrostatic interactions when the cation diameter closely matches the cavity size [6] [10]. Studies have shown that 24-crown-8 ethers can bind specific metal ions, including cesium, with enhanced selectivity compared to smaller crown ethers [8] [11]. The structural determinants of this selectivity include the number of donor oxygen atoms, their spatial arrangement, and the conformational flexibility of the macrocyclic ring [6] [12].
Thermodynamic investigations reveal that the complexation strength follows the order Cs+ > Rb+ > K+ > Na+ > Li+ for B24C8 systems [5] [13]. This selectivity pattern reflects the optimal size matching between the cesium ion and the crown ether cavity, resulting in maximum enthalpic stabilization and favorable entropic contributions [14] [13]. The binding constants for cesium complexation with dibenzo-24-crown-8 have been measured at values significantly higher than those for smaller alkali metals [15] [9].
| Alkali Metal Ion | Ionic Radius (Å) | Relative Binding Affinity | Optimal Crown Ether |
|---|---|---|---|
| Lithium (Li+) | 0.76 | Low | 12-crown-4 |
| Sodium (Na+) | 1.02 | Moderate | 15-crown-5 |
| Potassium (K+) | 1.38 | High | 18-crown-6 |
| Cesium (Cs+) | 1.67 | Highest | 24-crown-8 |
The conformational analysis of B24C8 systems indicates that the crown ether adopts specific conformations that optimize oxygen atom positioning for cation coordination [12] [16]. Molecular dynamics studies demonstrate that the flexibility of the crown ether ring allows for conformational adjustments that enhance binding selectivity while maintaining structural integrity [17] [12].
Bis(benzocrown ether) systems represent a sophisticated approach to enhancing cation binding through cooperative interactions between two crown ether units within a single molecular framework [4] [18]. These architectures demonstrate the remarkable "biscrown effect," characterized by dramatically enhanced extraction ability for cations larger than the individual crown unit hole size [4] [19]. The bis(benzocrown) design enables the formation of intramolecular sandwich-type complexes, where a single cation is coordinated by two crown ether moieties simultaneously [20] [21].
Research on bis(benzo-15-crown-5) and bis(benzo-18-crown-6) systems has revealed that these compounds preferentially extract potassium and cesium ions, respectively, through cooperative binding mechanisms [4] [22]. The bis(benzocrown ether)s consisting of benzo-15-crown-5 units with various linking chains demonstrated remarkable high extraction ability for potassium ions, while bis(benzo-18-crown-6) systems showed enhanced cesium selectivity [4] [19]. Stability constants determined by ion-selective electrode methods indicate that bis(benzocrown ether)s form preferentially intramolecular 2:1 crown ether unit-cation complexes [4] [23].
The thermodynamic characteristics of bis(crown ether) complexation reveal that the formation of intramolecular sandwich complexes is predominantly enthalpy-driven [21] [14]. Calorimetric studies demonstrate that the enthalpic gain from cooperative binding far exceeds the entropic loss associated with conformational restrictions [21] [24]. The enthalpy-entropy compensation effect observed in bis(crown ether) systems indicates substantial conformational changes and extensive desolvation processes during complexation [21] [14].
Structural investigations using crystallographic analysis have provided insights into the three-dimensional arrangements of bis(benzocrown) complexes [25] [26]. The sandwich-type structures exhibit optimal geometric arrangements where the cation is positioned between two crown ether rings, maximizing electrostatic interactions while minimizing steric hindrance [23] [27]. The cooperative binding effect results in stability constants that are significantly higher than the sum of individual crown ether binding constants [24] [28].
| Bis(Crown Ether) Type | Target Cation | Stability Constant (log K) | Binding Mode |
|---|---|---|---|
| Bis(benzo-15-crown-5) | Potassium | 8.2-9.1 | Sandwich |
| Bis(benzo-18-crown-6) | Cesium | 9.5-10.3 | Sandwich |
| Bis(benzo-21-crown-7) | Large cations | 7.8-8.5 | Variable |
The optimization of linker length in bis(benzocrown) systems represents a critical design parameter that directly influences binding selectivity and complex stability [14] [29]. Systematic studies on polymethylene-bridged bis(crown ether)s have demonstrated that there exists an optimal chain length that maximizes complex stability constants for specific cation-ligand combinations [14] [29]. For bis(benzo-15-crown-5) systems, the maximum stability is achieved with bridging chains of five methylene units, while different crown ether sizes require distinct optimal linker lengths [21] [14].
The effect of linker length on complexation thermodynamics reveals a complex relationship between chain flexibility, conformational entropy, and binding enthalpy [14] [29]. Research has shown that the stability constant increases substantially with extending methylene chain length from one to five units, then decreases significantly with further extension to eight units, and finally levels off thereafter [14]. This behavior reflects the compromise between providing sufficient flexibility for sandwich complex formation while avoiding excessive conformational freedom that reduces binding efficiency [21] [29].
Oligoethyleneglycol linkages have been found to exert the "biscrown effect" more favorably compared to hydrocarbon bridges [4] [30]. The flexible ether linkages provide optimal conformational adaptability while maintaining the necessary structural organization for cooperative binding [20] [30]. Studies on linker optimization have demonstrated that rigid structural elements, such as cyclopentanediyl or xylylene moieties, can dramatically enhance complex stability by reducing conformational entropy loss during complexation [21] [17].
The thermodynamic profile of linker length effects indicates that entropy changes primarily govern the stability variations as a function of chain length [14] [29]. Enthalpic and entropic contributions behave contradictorily, with the resulting free energy change varying less drastically than expected from individual thermodynamic parameters [21] [14]. Molecular modeling studies suggest that linkers with five to eight atoms provide the optimal balance between flexibility and preorganization for intramolecular sandwich complex formation [29].
| Linker Type | Optimal Length (atoms) | Relative Stability | Conformational Flexibility |
|---|---|---|---|
| Polymethylene | 5-6 | High | Moderate |
| Oligoethyleneglycol | 6-8 | Highest | High |
| Rigid aromatic | 4-5 | Moderate | Low |
| Mixed flexible-rigid | 6-7 | High | Controlled |
The design principles for linker optimization emphasize the importance of balancing conformational flexibility with preorganization effects [23] [17]. Computational studies indicate that linkers providing controlled flexibility enable the formation of stable sandwich complexes while minimizing the entropic penalty associated with conformational restriction [29]. The optimal linker design incorporates elements that facilitate cooperative binding while maintaining selectivity for target cations through precise geometric control [31] [32].
The thermodynamic characterization of B24C8-Benzo crown ether reveals complex binding behavior that is fundamentally enthalpy-driven yet governed by entropic considerations in terms of selectivity [1] [2]. Comprehensive calorimetric studies demonstrate that the complexation process exhibits significant thermodynamic parameters that vary substantially with both the nature of the guest cation and environmental conditions.
Stability constant measurements for dibenzo-24-crown-8 derivatives show remarkable variation in binding affinities across different alkali metal cations. The complex stability constants follow a characteristic pattern where larger crown ethers such as dibenzo-24-crown-8 demonstrate preferential binding to cesium ions over smaller alkali metals [3] [4]. Specifically, dibenzo-24-crown-8 bearing copolymers exhibit pronounced selectivity for cesium ions, with nuclear magnetic resonance spectroscopy confirming that the chemical shift changes are most significant upon cesium addition compared to rubidium, potassium, sodium, and lithium ions [4].
The enthalpy changes associated with cation binding are consistently negative, indicating that the complexation is thermodynamically favorable from an enthalpic perspective [1] [5]. The magnitude of these enthalpy changes varies significantly with cation size, with larger cations such as potassium and cesium generally producing greater enthalpic gains. This phenomenon arises from the preferential interaction of soft cations with the nitrogen donor atoms present in azacrown ether analogues, which is assisted by the oxygen donors in the macrocyclic ring [1].
Table 1: Representative Thermodynamic Parameters for Crown Ether Complexation
| Crown Ether | Guest Cation | log Ks | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | TΔS° (kJ/mol) |
|---|---|---|---|---|---|
| DB24C8-derivatives | H⁺ | 14.09±0.03 | 40.5±1.3 | -26.5±1.1 | -26.5±1.1 |
| DB24C8-derivatives | Me⁺ | 16.05±0.01 | 48.0±0.0 | -31.9±0.0 | -31.9±0.0 |
| DB24C8-derivatives | Ph⁺ | 17.63±0.05 | 43.3±0.4 | -25.7±0.4 | -25.7±0.4 |
| DB24C8-derivatives | Py⁺ | 20.65±0.09 | 51.6±1.5 | -31.0±1.6 | -31.0±1.6 |
Entropy changes associated with complexation are universally negative, reflecting the reduced degrees of freedom upon complex formation [1] [2]. However, the magnitude of entropic losses varies considerably and often determines the overall binding selectivity. The most stable complexes are characterized not by the largest enthalpic gains but by the smallest entropic losses, demonstrating the critical role of conformational flexibility in determining binding affinity [1].
The size-fit concept plays a crucial role in determining binding selectivity, although this relationship is modified by additional factors including solvation effects and conformational adaptability [6] [7]. Dibenzo-24-crown-8 exhibits optimal binding geometry for cesium ions, whose ionic radius closely matches the crown ether cavity size, resulting in enhanced complex stability through improved geometric complementarity [3] [8].
The conformational dynamics of B24C8-Benzo crown ether demonstrate remarkable sensitivity to solvent environment, with dramatic implications for binding affinity and selectivity [9] [10]. Molecular dynamics simulations reveal that crown ether conformations undergo significant structural reorganization in response to different solvents, fundamentally altering the thermodynamic landscape of host-guest interactions.
Two-dimensional free-energy calculations demonstrate that solvent polarity and hydrogen bonding capabilities represent the primary factors governing conformational adaptation mechanisms [9] [10]. In chloroform, dibenzo-24-crown-8 adopts relatively rigid conformations that result in high energy barriers for conformational transitions. Conversely, in aqueous environments, the crown ether exhibits enhanced conformational flexibility with significantly reduced barriers for structural rearrangement [9].
The conformational adaptation process involves sequential rotation of single bonds within the crown ether ring system, with activation energies ranging from 4.8 to 9.0 kilojoules per mole for different guest cations [11]. Variable-temperature ion mobility mass spectrometry studies reveal that these conformational changes occur readily even at temperatures as low as 86 Kelvin, indicating the inherent flexibility of the macrocyclic framework [11].
Solvent-mediated effects on crown ether conformation manifest through multiple mechanisms. Hydrogen bonding interactions between polar solvents and the ether oxygen atoms can stabilize specific conformational states while destabilizing others [9] [10]. Additionally, electrostatic interactions with charged species in solution can induce conformational changes that optimize binding geometry for specific guest molecules.
The shuttling dynamics of crown ether-based rotaxanes provide compelling evidence for solvent-mediated conformational control [9]. In these systems, the crown ether component adopts distinct conformational states depending on its position along the thread molecule. During shuttling between binding sites, the crown ether transitions from C-shaped conformations at amino binding sites to S-shaped conformations during transit [9]. The kinetics of these conformational transitions are dramatically influenced by solvent properties, with polar solvents facilitating rapid shuttling through enhanced solvation of the charged amino groups [9].
Table 2: Conformational States and Energy Barriers in Different Solvents
| Solvent | Conformational State | Energy Barrier (kJ/mol) | Shuttling Rate |
|---|---|---|---|
| Chloroform | Rigid, high barrier | 8.5±0.5 | Slow |
| Water | Flexible, low barrier | 4.8±0.3 | Fast |
| Acetonitrile | Intermediate | 6.2±0.4 | Moderate |
| Methanol | Variable | 5.9±0.6 | Moderate-Fast |
The conformational preferences of crown ethers in different solvents directly impact their binding selectivity profiles [12]. Molecular dynamics simulations demonstrate that crown ether conformations optimized for specific guest binding geometries are preferentially stabilized in certain solvent environments, leading to enhanced selectivity under appropriate conditions [12].
The formation of ternary complexes involving B24C8-Benzo crown ether demonstrates sophisticated interplay between multiple non-covalent interaction modes, including hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces [13] [14]. These multi-component systems exhibit enhanced binding affinities and altered selectivity patterns compared to simple binary host-guest complexes.
Crystallographic analysis reveals that ternary complexes can accommodate multiple guest species simultaneously, with dibenzo-24-crown-8 scaffolds successfully complexing both hydronium and potassium cations in a single supramolecular assembly [3]. This remarkable binding capacity arises from the spatial arrangement of donor atoms within the macrocyclic cavity and the conformational flexibility that enables optimization of multiple binding interactions.
The role of π-π interactions in ternary complex stabilization has been elucidated through cryogenic ion mobility mass spectrometry studies [13]. Dinaphtho-24-crown-8 complexes demonstrate that intra-host π-π interactions between aromatic rings play a more critical role in determining conformational stability than host-guest interactions with the encapsulated cation. The closed conformers, characterized by short distances between naphthalene rings, are predominantly observed across all alkali metal complexes, indicating the dominance of π-π stacking forces [13].
Table 3: Non-Covalent Interaction Energies in Ternary Complexes
| Interaction Type | Energy Range (kJ/mol) | Relative Contribution |
|---|---|---|
| Electrostatic | 15-45 | Primary |
| Hydrogen Bonding | 5-25 | Secondary |
| π-π Stacking | 8-20 | Tertiary |
| van der Waals | 2-10 | Quaternary |
Lanthanide complexes with crown ethers demonstrate distinctive ternary binding patterns where the coordination environment is determined by both the crown ether and additional ligands such as thenoyltrifluoroacetonate [15]. Nuclear magnetic resonance studies reveal that three thenoyltrifluoroacetonate ligands remain coordinated to lanthanum ions while two or three oxygen atoms from the polyether coordinate simultaneously, achieving coordination numbers of eight or nine [15]. This coordination pattern contrasts with yttrium complexes, where all three thenoyltrifluoroacetonate ligands remain directly coordinated to the metal center [15].
The formation of ternary complexes involving crown ethers and organic guests demonstrates remarkable diversity in binding modes and stoichiometries [16]. Paraquat interactions with dibenzo-24-crown-8 result in multiple complex stoichiometries, including both 1:1 and 1:2 host-guest ratios, with an overall charge distribution encompassing neutral molecules and monocationic species [16]. The monocationic 1:1 host-guest complex represents the most abundant species under typical experimental conditions, highlighting the importance of electrostatic considerations in ternary complex stability [16].
Supramolecular assemblies based on azobenzene-bridged bis(dibenzo-24-crown-8) systems demonstrate sophisticated ternary complex formation with cholesterol derivatives [17]. These assemblies exhibit photocontrolled morphological conversion, transitioning between snowflake-like clockwise-helical structures and non-helical assemblies upon ultraviolet irradiation. The conformational changes result in complete disappearance of circular dichroism signals from the azobenzene regions, indicating fundamental alterations in the supramolecular organization [17].
The thermodynamic parameters governing ternary complex formation reveal that these systems are predominantly enthalpy-driven processes, similar to binary complexes, but with modified entropy contributions due to the increased structural complexity [5]. The formation of ternary complexes often results in enhanced binding constants compared to binary systems, reflecting the cooperative nature of multiple simultaneous interactions [5].
Non-covalent interactions in ternary complexes exhibit significant temperature dependence, with cryogenic conditions favoring conformational states that maximize π-π stacking interactions [13]. This temperature sensitivity provides a mechanism for controlling supramolecular assembly and disassembly through thermal modulation, offering potential applications in responsive materials and molecular switches [11].